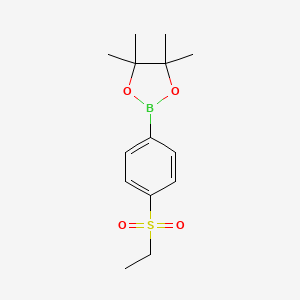

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

概要

説明

Synthesis Analysis

While specific synthesis methods for “2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” were not found, similar compounds such as “2-(4-methylsulfonyl phenyl) indole derivatives” have been synthesized and assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .Molecular Structure Analysis

The molecular structure of a similar compound, “2-(4-(Ethylsulfonyl)phenyl)acetic acid”, has a molecular weight of 228.27 g/mol .Chemical Reactions Analysis

Pinacol boronic esters, which might be structurally related to your compound, are highly valuable building blocks in organic synthesis. Protodeboronation of these esters has been reported .科学的研究の応用

Synthesis and Molecular Structure

The synthesis and molecular structure of compounds related to 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored in studies. For instance, the synthesis and crystal structure of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, have been detailed, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Inhibitory Activity Against Serine Proteases

Derivatives of this compound have been synthesized and shown to exhibit inhibitory activity against serine proteases, including thrombin. These findings suggest potential therapeutic applications in the modulation of serine protease activity (Spencer et al., 2002).

Electrochemical Properties

The electrochemical properties of sulfur-containing organoboron compounds, including a variant of this compound, have been examined. The study found that these compounds have a lower oxidation potential compared to their organoborane counterparts, which could be significant for applications in electrochemistry (Tanigawa et al., 2016).

Application in Fluorescence Detection

A 4-substituted pyrene derivative of this compound has been designed and synthesized for the detection of H2O2 in living cells. This highlights its potential use in biological and medical imaging applications (Nie et al., 2020).

Lipogenic Inhibitor Synthesis

Novel derivatives of this compound have been synthesized with potential as lipogenic inhibitors. These compounds have shown to suppress lipogenic gene expression in mammalian hepatocytes, indicating possible applications in lipid-related disorders (Das et al., 2011).

Synthesis of Boron Capped Polyenes

In another study, derivatives of this compound have been used to synthesize boron-containing polyene systems. These systems are potential intermediates for new materials in LCD technology and could have therapeutic applications in neurodegenerative diseases (Das et al., 2015).

作用機序

Target of Action

Similar compounds are known to target benzylic positions in organic molecules . The benzylic position is a carbon atom adjacent to a benzene ring, and reactions at this position can be resonance stabilized .

Mode of Action

The mode of action of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves interactions with its targets, leading to changes in their structure or function. For instance, it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of new compounds with different properties .

Biochemical Pathways

It’s known that similar compounds can participate in electrophilic aromatic substitution reactions . These reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile, leading to the formation of a new compound .

Result of Action

Similar compounds are known to cause changes in the structure of organic molecules, leading to the formation of new compounds with different properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other substances, temperature, and pH . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

While specific future directions for “2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” were not found, research into similar compounds continues to be a significant area of interest. For instance, “2-(4-methylsulfonyl phenyl) indole derivatives” have been designed and synthesized for their antimicrobial and anti-inflammatory activities .

特性

IUPAC Name |

2-(4-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-6-20(16,17)12-9-7-11(8-10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCRDNHZAFCMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)

![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)

![6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid](/img/structure/B1428269.png)